molecular formula C22H22BrN3OS B2630724 2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone CAS No. 1207011-68-4

2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone

Cat. No.: B2630724
CAS No.: 1207011-68-4
M. Wt: 456.4
InChI Key: XBIGICHDXVNGFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5-(4-Bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a synthetic organic compound designed for research applications. Its structure incorporates several pharmaceutically relevant motifs, including an imidazole core, a thioether linkage, and a pyrrolidine group. The presence of a bromophenyl moiety can enhance binding affinity and serve as a handle for further synthetic modification via cross-coupling reactions . Potential Research Applications and Value: - Anticonvulsant Research: Structurally, this compound shares key features with molecules investigated for anticonvulsant activity. The imidazole ring and specific substitutions on the ethanone scaffold are recognized as significant pharmacophores in this field of study . - Kinase Inhibition Studies: The molecule's framework is analogous to fused heterobicyclic compounds that have been explored as kinase inhibitors in therapeutic areas such as oncology and immunology . The compound may serve as a valuable building block or precursor in the synthesis of more complex inhibitory scaffolds. - Chemical Synthesis and Catalysis: This compound is an ideal candidate for methodological development in synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions to create novel chemical libraries . The bromophenyl group is an excellent substrate for Suzuki, Heck, and other metal-catalyzed transformations. Disclaimer: This product is intended for research purposes in a controlled laboratory setting. It is not for diagnostic, therapeutic, or personal use. Please refer to the product's Safety Data Sheet (SDS) before handling.

Properties

IUPAC Name

2-[5-(4-bromophenyl)-1-(2-methylphenyl)imidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22BrN3OS/c1-16-6-2-3-7-19(16)26-20(17-8-10-18(23)11-9-17)14-24-22(26)28-15-21(27)25-12-4-5-13-25/h2-3,6-11,14H,4-5,12-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBIGICHDXVNGFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=CN=C2SCC(=O)N3CCCC3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and mechanisms of action based on diverse research findings.

Structural Characteristics

The molecular formula of the compound is C23H24BrN3OSC_{23}H_{24}BrN_3OS, with a molecular weight of approximately 470.43 g/mol . Its structure includes:

  • An imidazole ring
  • A bromophenyl group
  • A thioether linkage
  • A pyrrolidine moiety

These components contribute to its potential pharmacological properties, making it a candidate for various therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

  • Formation of the imidazole ring.
  • Introduction of the bromophenyl and o-tolyl groups.
  • Addition of the thio and pyrrolidine groups under controlled conditions (temperature, pH).

Biological Activities

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

Anticancer Activity

  • Studies have shown that imidazole derivatives can inhibit cancer cell proliferation. For instance, related compounds have demonstrated effectiveness against acute leukemia cell lines, with IC50 values in the low micromolar range .

Antimicrobial Properties

  • The presence of aromatic and heterocyclic components suggests potential antimicrobial activity. Similar compounds have been evaluated for their ability to inhibit bacterial growth, indicating that this compound could also possess such properties.

Mechanism of Action
The mechanism of action is believed to involve interaction with specific molecular targets such as enzymes or receptors. The imidazole ring can modulate enzyme activity, while the bromophenyl and o-tolyl groups enhance binding affinity, potentially leading to therapeutic effects .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructureNotable Properties
2-(4-Bromophenyl)-1-(pyrrolidin-1-yl)ethanoneStructurePotentially antimicrobial
5-(4-Chlorophenyl)-1H-imidazolStructureKnown for antifungal activity
4-(3-Chloro-4-(3-fluorophenyl)amino)-2,5-dioxo-pyrroleStructureExhibits anti-inflammatory effects

These comparisons highlight the diverse biological activities within this chemical class while underscoring the unique features of the compound due to its specific substituents and functional groups.

Case Studies and Research Findings

Recent studies have focused on the biological evaluation of similar imidazole derivatives:

  • Antitumor Activity : A study reported that imidazole derivatives inhibited cell growth in various cancer cell lines, suggesting a promising avenue for cancer treatment .
  • Antimicrobial Testing : Compounds structurally related to this compound have shown significant antibacterial effects against Gram-positive bacteria.
  • In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and efficacy of these compounds, demonstrating potential therapeutic benefits in treating specific diseases .

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the compound's potential antitumor effects. Research indicates that derivatives with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance:

CompoundCell LineIC50 (µg/mL)
Compound AA4311.98 ± 1.22
Compound BJurkat23.30 ± 0.35
2-Bromo derivativeU251<10

These findings suggest that modifications on the imidazole and phenyl rings can significantly influence the cytotoxic effects against tumor cells.

Antimicrobial Properties

The structural characteristics of this compound suggest potential antimicrobial activity. Similar thioimidazole derivatives have demonstrated antibacterial properties comparable to standard antibiotics, such as norfloxacin. The electron-donating groups within the structure may enhance antimicrobial efficacy, making this compound a candidate for further exploration in infectious disease treatment.

Enzyme Modulation

The imidazole ring's ability to interact with various enzymes positions this compound as a potential modulator of enzymatic activity. This interaction can either inhibit or enhance enzyme functions critical for numerous biochemical pathways, potentially leading to therapeutic applications in metabolic disorders.

Case Study 1: Cytotoxicity Assessment

A study focused on thiazole derivatives revealed that specific substitutions on phenyl rings significantly impacted cytotoxicity against glioblastoma cells. This structure–activity relationship (SAR) indicates that strategic modifications can enhance biological activity, supporting further research into similar compounds.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed substituted phenylthiazole derivatives' antibacterial properties against both Gram-positive and Gram-negative bacteria. The results indicated that certain modifications could potentiate the efficacy of compounds similar to 2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone , thereby enhancing their therapeutic potential.

Comparison with Similar Compounds

Comparison with Structural Analogs

Imidazole Derivatives with Thioether Linkages

Compound from :

2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one

  • Structural Differences :
    • Replaces the pyrrolidinyl group with a phenyl ring.
    • Incorporates a 1,3,4-oxadiazole ring instead of a simple thioether bridge.
  • Implications: The oxadiazole ring may enhance metabolic stability but reduce flexibility compared to the target compound’s thioether linkage .
Compound from :

5-(4-Bromophenyl)-1-(p-tolyl)-1H-imidazole-2-thiol

  • Structural Differences: Lacks the ethanone-pyrrolidine moiety. Contains a thiol (-SH) group instead of a thioether.
  • Implications :
    • The thiol group may act as a precursor for synthesizing thioether derivatives like the target compound .
    • Reduced solubility due to the absence of the polar pyrrolidinyl group.

Pyrrolidine-Containing Derivatives

Compound from :

2-{[1-Benzyl-5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-1-[5-(1-pyrrolidinylcarbonyl)-1H-pyrrol-3-yl]ethanone

  • Structural Differences :
    • Substitutes 4-fluorophenyl for 4-bromophenyl and benzyl for o-tolyl.
    • Adds a pyrrolidine-carbonyl group to a pyrrole ring.
  • Implications :
    • The fluorophenyl group may enhance bioavailability but reduce steric bulk compared to bromophenyl .
    • The extended pyrrolidine-pyrrole system could improve binding to hydrophobic enzyme pockets.

Bromophenyl-Substituted Benzimidazoles

Compound from :

Ethyl 2-(4-bromophenyl)-1-[3-(1H-imidazol-1-yl)propyl]-1H-benzimidazole-5-carboxylate

  • Structural Differences :
    • Uses a benzimidazole core instead of imidazole.
    • Includes an ethyl ester group and a propyl-imidazole side chain.
  • The ester group may confer prodrug characteristics, unlike the target compound’s ketone.

Key Data Table

Compound Name Core Structure Key Substituents Notable Features Reference
Target Compound Imidazole 5-(4-Bromophenyl), 1-(o-tolyl), thioether, pyrrolidinyl-ethanone Enhanced solubility, hydrogen bonding
2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one Imidazole-Oxadiazole 5-Methyl-2-phenyl, oxadiazole, phenyl-ethanone High metabolic stability
5-(4-Bromophenyl)-1-(p-tolyl)-1H-imidazole-2-thiol Imidazole 5-(4-Bromophenyl), 1-(p-tolyl), thiol Precursor for thioether synthesis
2-{[1-Benzyl-5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-1-[5-(1-pyrrolidinylcarbonyl)-1H-pyrrol-3-yl]ethanone Imidazole-Pyrrole 1-Benzyl, 5-(4-fluorophenyl), pyrrolidine-carbonyl-pyrrole Extended hydrophobic interactions
Ethyl 2-(4-bromophenyl)-1-[3-(1H-imidazol-1-yl)propyl]-1H-benzimidazole-5-carboxylate Benzimidazole 2-(4-Bromophenyl), ethyl ester, propyl-imidazole Prodrug potential, DNA intercalation

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction parameters (e.g., solvent, catalyst) be optimized?

A multi-step synthesis typically involves:

  • Alkylation : Reacting a thiol-containing imidazole precursor with a bromoethanone derivative under basic conditions (e.g., KOH in ethanol). Evidence from similar imidazole-thioether syntheses suggests refluxing for 5–8 hours with hydrazine hydrate as a catalyst (yields >85%) .
  • Substituent introduction : The 4-bromophenyl and o-tolyl groups are introduced via Suzuki coupling or nucleophilic aromatic substitution, requiring Pd catalysts or Lewis acids, respectively. Key parameters : Monitor reaction progress via TLC (Rf ≈ 0.4–0.6 in ethyl acetate/hexane) and optimize pH (neutral to slightly basic) to avoid byproduct formation .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should be prioritized?

  • ¹H NMR : Expect aromatic proton signals in δ 7.2–8.0 ppm (4-bromophenyl and o-tolyl groups) and pyrrolidine protons at δ 2.5–3.5 ppm. The thioether-linked CH₂ group appears as a singlet near δ 4.7 ppm .
  • Mass spectrometry : Look for [M+H]⁺ peaks matching the molecular formula (C₂₂H₂₁BrN₃OS, exact mass: 478.06). Fragmentation patterns should confirm loss of the pyrrolidinyl group (m/z 345) .
  • IR : Strong C=S stretch near 650–750 cm⁻¹ and C=O at ~1700 cm⁻¹ .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound, and what challenges arise during refinement?

  • Data collection : Use single crystals grown via slow evaporation (e.g., ethanol/water). SHELX software (SHELXL/SHELXS) is recommended for solving and refining structures. For imidazole-thioether derivatives, expect C–S bond lengths of ~1.75–1.80 Å and dihedral angles <10° between aromatic planes .
  • Challenges : Twinning or disorder in the pyrrolidine ring may require constraints during refinement. High R-factor values (>0.05) can indicate unresolved solvent molecules; use SQUEEZE in PLATON to model disordered regions .

Q. How does the 4-bromophenyl substituent influence crystallographic packing compared to other aryl groups (e.g., fluorophenyl)?

  • The bulky bromine atom enhances π-π stacking (interplanar distances ~3.5 Å) but may introduce steric hindrance, leading to polymorphic variations. In contrast, fluorine substituents (e.g., in ) reduce electron density, weakening halogen bonding .
  • Table : Comparison of substituent effects on crystal parameters
SubstituentSpace GroupUnit Cell Volume (ų)Refinement R-factor
4-BromophenylP 1950–10000.03–0.05
4-FluorophenylP2₁/c900–9200.04–0.06
Data derived from analogous structures in and .

Q. What side reactions occur during thioether formation, and how can they be mitigated?

  • Common issues : Oxidation of the thiol to disulfide (detected via LC-MS) or nucleophilic attack at the imidazole C2 position.
  • Mitigation : Use inert atmospheres (N₂/Ar) and reducing agents (e.g., DTT). Adjust stoichiometry to a 1:1.2 ratio (thiol:bromoethanone) to suppress disulfide formation .

Q. How can computational modeling predict the compound’s electronic properties and guide functional group modifications?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze HOMO-LUMO gaps (~4.5 eV for imidazole-thioethers). The electron-withdrawing bromine stabilizes the LUMO, enhancing electrophilic reactivity .
  • MD simulations : Simulate solubility in DMSO/water mixtures to predict bioavailability. The pyrrolidine ring’s flexibility increases solvent-accessible surface area (SASA > 500 Ų) .

Methodological Guidance for Data Contradictions

Q. How should researchers address discrepancies in NMR data between synthesized batches?

  • Root cause analysis : Check for residual solvents (e.g., DMSO-d₅ in DMSO-d₆) or tautomerism in the imidazole ring. Use COSY and NOESY to confirm coupling patterns .
  • Example : A singlet at δ 4.7 ppm (CH₂-S) splitting into a doublet may indicate partial oxidation; repeat synthesis under strict anhydrous conditions .

Q. What strategies validate purity when HPLC and mass spectrometry data conflict?

  • Orthogonal methods : Combine HPLC (C18 column, acetonitrile/water gradient) with capillary electrophoresis (pH 9.0 buffer). For mass discrepancies >2 ppm, perform high-resolution MALDI-TOF .

Structural and Functional Insights

Q. Why is the o-tolyl group critical for stabilizing the imidazole ring’s conformation?

  • The methyl group in o-tolyl induces steric hindrance, locking the imidazole in a planar conformation. This enhances π-stacking with biological targets (e.g., enzyme active sites) compared to para-substituted analogs .

Q. How does the thioether linkage influence the compound’s stability under physiological conditions?

  • Hydrolysis studies : At pH 7.4, the thioether remains intact (>90% after 24 hours), but exposure to ROS (e.g., H₂O₂) cleaves the C–S bond. Add antioxidants (e.g., ascorbate) to buffers for in vitro assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.